

# Physical and chemical properties of 3-(4-Chlorobenzoyl)acrylic acid

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## Compound of Interest

Compound Name: 3-(4-Chlorobenzoyl)acrylic acid

Cat. No.: B3416144

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An In-depth Technical Guide to 3-(4-Chlorobenzoyl)acrylic Acid

## Introduction: A Versatile Building Block in Modern Chemistry

**3-(4-Chlorobenzoyl)acrylic acid**, with CAS Number 6269-33-6, is an  $\alpha,\beta$ -unsaturated keto-carboxylic acid that has garnered significant interest within the scientific community.<sup>[1][2]</sup> Its unique bifunctional nature, possessing a reactive alkene, a ketone, and a carboxylic acid moiety, makes it a highly versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, detailed analytical protocols, and insights into its applications, particularly for professionals in research, chemical synthesis, and drug development. The presence of the 4-chlorobenzoyl group enhances its utility as a scaffold, offering a site for further chemical modification and influencing the electronic properties of the entire molecule. Its potential has been demonstrated in the synthesis of novel compounds with significant biological activity, such as antiproliferative agents.<sup>[3]</sup>

## Part 1: Core Physicochemical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. These properties dictate storage conditions, solvent selection, and purification strategies.

## Chemical Structure

The structure of **3-(4-Chlorobenzoyl)acrylic acid** features a trans-configured double bond, which is the more stable isomer.

Caption: 2D Structure of **3-(4-Chlorobenzoyl)acrylic acid**.

## Quantitative Data Summary

The key physical and chemical identifiers for **3-(4-Chlorobenzoyl)acrylic acid** are summarized in the table below for quick reference.

| Property          | Value   | Source(s) |
|-------------------|---|-----------|
| IUPAC Name        | (2E)-4-(4-chlorophenyl)-4-oxobut-2-enoic acid   | [1]       |
| CAS Number        | 6269-33-6                                       | [1][2]    |
| Molecular Formula | C <sub>10</sub> H <sub>7</sub> ClO <sub>3</sub> | [1][4]    |
| Molecular Weight  | 210.61 g/mol                                    | [4]       |
| Appearance        | Yellow crystals or crystalline powder           | [1]       |
| Melting Point     | 156.5-162.5 °C                                  | [1]       |
| InChI Key         | VQVQEUFKSRHRCT-AATRIKPKSA-N                     | [1][4]    |

## Part 2: Chemical Properties and Reactivity Profile

The reactivity of **3-(4-Chlorobenzoyl)acrylic acid** is dictated by its three primary functional groups: the carboxylic acid, the  $\alpha,\beta$ -unsaturated ketone system, and the chlorinated aromatic ring.

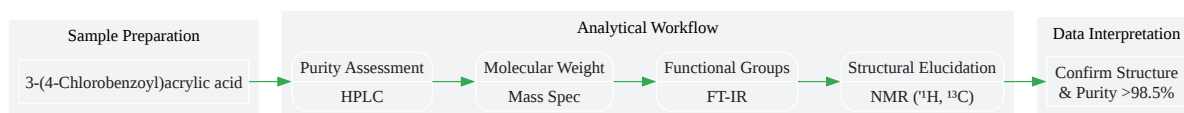
- Carboxylic Acid Reactivity:** The carboxyl group can undergo standard reactions such as esterification, amidation, and reduction. For instance, reaction with dimethyl sulfate in the presence of a base like potassium carbonate yields the corresponding methyl ester.[5]

- **Michael Addition:** The electron-withdrawing nature of the adjacent benzoyl and carboxyl groups makes the double bond highly susceptible to nucleophilic attack (Michael addition). This is a cornerstone of its utility in synthesis, allowing for the introduction of a wide range of substituents at the  $\beta$ -position.
- **Polymerization:** As an acrylic acid derivative, the molecule can undergo polymerization, although the bulky benzoyl group may sterically hinder this process compared to simpler acrylates.<sup>[6][7]</sup> Polymerization can be initiated by heat, light, or chemical initiators.<sup>[7]</sup>
- **Aromatic Substitution:** The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, though conditions are typically harsh. More commonly, it serves as a structural scaffold that can be modified in earlier or later synthetic steps.

Its synthetic versatility has been highlighted in the creation of combretastatin analogues, where it serves as a key precursor to compounds with potent antiproliferative activity against breast carcinoma cell lines.<sup>[3]</sup>

## Part 3: Experimental Protocols for Characterization

Ensuring the identity and purity of **3-(4-Chlorobenzoyl)acrylic acid** is critical for its use in research and development. The following section outlines standard, self-validating protocols for its characterization.



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Caption: Standard workflow for the analytical characterization of the compound.

## Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the molecule. The diode array detector (DAD) allows for spectral confirmation of the main peak.

#### Methodology:

- System Preparation: Use an HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.[\[8\]](#)
- Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 3-5  $\mu$ m particle size) is recommended.[\[8\]](#)
- Mobile Phase:
  - Solvent A: Water with 0.1% Formic Acid (for protonation and better peak shape).
  - Solvent B: Acetonitrile with 0.1% Formic Acid.
- Gradient Elution: A gradient from a higher aqueous content to a higher organic content is effective for eluting the compound while separating it from more polar or non-polar impurities.[\[8\]](#)
  - Example Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.[\[8\]](#)
- Column Temperature: 30 °C.
- Detection: Monitor at a wavelength where the chromophores (benzoyl and acrylate) absorb strongly, typically around 254 nm and 280 nm.
- Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute as necessary for injection.
- Analysis: Inject 10  $\mu$ L. Purity is determined by the area percentage of the main peak. A purity of  $\geq 98.5\%$  is typical for high-quality material.[\[1\]](#)

## Structural Elucidation via Spectroscopic Methods

Causality: A combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance provides unambiguous structural confirmation. Each technique provides a unique and complementary piece of the structural puzzle.<sup>[9][10]</sup>

### A. Mass Spectrometry (MS)

- Purpose: To confirm the molecular weight.
- Technique: Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids.
- Expected Result: A prominent peak at  $m/z \approx 209.0$   $[M-H]^-$ . The isotopic pattern for one chlorine atom (a ~3:1 ratio for  $[M-H]^-$  and  $[M-H+2]^-$ ) should be clearly visible, confirming the presence of chlorine.<sup>[10]</sup>

### B. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Purpose: To identify key functional groups.
- Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
- Expected Absorptions:
  - $\sim 3300\text{-}2500\text{ cm}^{-1}$  (broad): O-H stretch of the carboxylic acid.
  - $\sim 1710\text{-}1680\text{ cm}^{-1}$ : C=O stretch of the carboxylic acid.
  - $\sim 1660\text{-}1640\text{ cm}^{-1}$ : C=O stretch of the  $\alpha,\beta$ -unsaturated ketone.
  - $\sim 1620\text{-}1600\text{ cm}^{-1}$ : C=C stretch of the alkene and aromatic ring.
  - $\sim 850\text{-}800\text{ cm}^{-1}$ : C-H out-of-plane bend indicative of 1,4-disubstitution on the benzene ring.

### C. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To provide a detailed map of the carbon-hydrogen framework.
- Solvent: DMSO- $d_6$  or  $CDCl_3$ .

- $^1\text{H}$  NMR (Proton NMR):
  - Aromatic Protons: Two doublets in the range of  $\delta$  7.5-8.0 ppm, integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.
  - Alkene Protons: Two doublets between  $\delta$  6.5-7.5 ppm, integrating to 1H each. The large coupling constant ( $J \approx 15\text{-}16$  Hz) confirms the trans (E) stereochemistry of the double bond.
  - Carboxylic Acid Proton: A very broad singlet, typically  $> \delta$  10 ppm, which is exchangeable with  $\text{D}_2\text{O}$ .
- $^{13}\text{C}$  NMR (Carbon NMR):
  - Carbonyl Carbons: Two signals in the downfield region,  $> \delta$  165 ppm (one for the acid, one for the ketone).
  - Aromatic & Alkene Carbons: Multiple signals between  $\delta$  120-150 ppm.
  - DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) experiments can be used to differentiate between CH,  $\text{CH}_2$ , and  $\text{CH}_3$  carbons (though only CH carbons are expected in the aromatic/alkene region for this molecule).  
[11]

## Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. **3-(4-Chlorobenzoyl)acrylic acid** and related acrylic acid derivatives are classified as irritants.[12]  
[13]

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[12] Work should be conducted in a well-ventilated area or a chemical fume hood.[13]
- In case of Exposure:
  - Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]

- Eye Contact: Rinse cautiously with water for several minutes.[12]
- Inhalation: Move the person to fresh air.[12]
- Ingestion: Rinse mouth and seek medical attention.
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] The compound is a solid at room temperature.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

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